molecular formula C7H5BrF3NO2S B1272839 4-Bromo-3-(trifluoromethyl)benzenesulfonamide CAS No. 351003-64-0

4-Bromo-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1272839
M. Wt: 304.09 g/mol
InChI Key: GQUUOLHRLZCAIO-UHFFFAOYSA-N
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Description

The compound 4-Bromo-3-(trifluoromethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their wide range of applications, including medicinal chemistry. Sulfonamides are recognized for their antibacterial properties and have been used in drug development for decades . The presence of a bromo and a trifluoromethyl group on the benzene ring of the sulfonamide could potentially influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves amidation reactions. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized through an amidation reaction, as confirmed by various spectroscopic techniques . Although the specific synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonamide is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, involving the reaction of the appropriate bromo-trifluoromethyl benzene derivative with a sulfonamide under suitable conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied using X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was determined, and DFT calculations were consistent with the experimental results . These studies provide valuable insights into the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often influenced by the substituents on the benzene ring. The presence of a bromo group can make the compound a candidate for further substitution reactions via nucleophilic aromatic substitution, where the bromo group is replaced by another nucleophile. The trifluoromethyl group could affect the reactivity and selectivity of such reactions due to its electron-withdrawing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Theoretical calculations, such as those performed for 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, can predict properties like electrostatic potential and frontier molecular orbitals, which are indicative of reactivity and stability . The substituents on the benzene ring, such as bromo and trifluoromethyl groups, can significantly modulate these properties, potentially leading to unique physicochemical behaviors.

Scientific Research Applications

  • Photodynamic Therapy and Photophysical Properties :

    • A study by Pişkin, Canpolat, and Öztürk (2020) reported on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting potential for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
    • Another study by Öncül, Öztürk, and Pişkin (2022) also focused on zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units, finding them suitable as potential photosensitizers in photodynamic therapy due to their adequate fluorescence and photostability (Öncül, Öztürk, & Pişkin, 2022).
  • Chemical Synthesis and Catalysis :

    • Yu, Chen, Cheng, and Yeung (2015) described a catalyst-free and metal-free bromoamidation method for unactivated olefins, using 4-(Trifluoromethyl)benzenesulfonamide, demonstrating its utility in organic synthesis (Yu, Chen, Cheng, & Yeung, 2015).
    • Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides in chemical transformations, highlighting their role in producing diverse chemical scaffolds, which is indicative of the versatility of sulfonamide derivatives in synthetic chemistry (Fülöpová & Soural, 2015).
  • Structural and Spectroscopic Studies :

    • Research by Gelbrich, Threlfall, and Hursthouse (2012) on isostructural crystals of various benzenesulfonamides, including derivatives of 4-(trifluoromethyl)benzenesulfonamide, provided insights into the adaptability of crystal structures to different molecular shapes, which is crucial for understanding the physical properties of these compounds (Gelbrich, Threlfall, & Hursthouse, 2012).
    • A theoretical investigation by Karabacak, Cinar, Çoruh, and Kurt (2009) on the molecular structure and spectra of para-halogen benzenesulfonamides, including a 4-bromo derivative, utilized density functional theory to understand their vibrational frequencies and NMR spectra, contributing to the field of computational chemistry and molecular modeling (Karabacak, Cinar, Çoruh, & Kurt, 2009).
  • Potential Therapeutic Applications :

    • Weber et al. (1998) identified benzenesulfonamide derivatives, including a 4-bromo variant, as potent and selective agonists of the human beta 3 adrenergic receptor, indicating possible applications in therapeutic treatments (Weber et al., 1998).
    • Lobo et al. (2015) synthesized 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and evaluated their effects on a pathological pain model in mice, suggesting their potential in pain management (Lobo et al., 2015).

Safety And Hazards

The safety information for 4-Bromo-3-(trifluoromethyl)benzenesulfonamide indicates that it should be stored as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUUOLHRLZCAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380898
Record name 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)benzenesulfonamide

CAS RN

351003-64-0
Record name 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351003-64-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AP Combs, W Zhu, ML Crawley, B Glass… - Journal of medicinal …, 2006 - ACS Publications
Potent nonpeptidic benzimidazole sulfonamide inhibitors of protein tyrosine phosphatase 1B (PTP1B) were derived from the optimization of a tripeptide containing the novel (S)-…
Number of citations: 117 pubs.acs.org
G Binepal, MF Mabanglo, JD Goodreid… - ACS infectious …, 2020 - ACS Publications
Evolving antimicrobial resistance has motivated the search for novel targets and alternative therapies. Caseinolytic protease (ClpP) has emerged as an enticing new target since its …
Number of citations: 16 pubs.acs.org

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